Cas no 50862-59-4 (2-(4-Aminophenyl)-1,3-benzothiazol-6-amine)
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 6-Benzothiazolamine, 2-(4-aminophenyl)-
- 2-(4-aminophenyl)-1,3-benzothiazol-6-amine
- CCG-103179
- AQBLHXAPPAUPCH-UHFFFAOYSA-N
- 2-(4-Amino-phenyl)-benzothiazol-6-ylamine
- EU-0033472
- HMS2755P17
- 2-(4-aminophenyl)benzo[d]thiazol-6-amine
- SMR000122767
- CS-0319956
- SR-01000389411
- [4-(6-amino-1,3-benzothiazol-2-yl)phenyl]amine
- MFCD00447029
- 50862-59-4
- SR-01000389411-1
- DTXSID00353947
- LS-11530
- CHEMBL1502192
- HMS1607I04
- BDBM53875
- SCHEMBL1995933
- AKOS000635200
- MLS000523694
- cid_759407
- 2-(4-Aminophenyl)benzothiazol-6-ylamine
- ALBB-031705
- DB-116283
- AE-641/32253054
- 2-(4-Aminophenyl)-1,3-benzothiazol-6-amine
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- MDL: MFCD00447029
- Inchi: 1S/C13H11N3S/c14-9-3-1-8(2-4-9)13-16-11-6-5-10(15)7-12(11)17-13/h1-7H,14-15H2
- InChI Key: AQBLHXAPPAUPCH-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC(=CC=2)N)=NC2C=CC(=CC1=2)N
Computed Properties
- Exact Mass: 241.06753
- Monoisotopic Mass: 241.06736854g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 93.2Ų
Experimental Properties
- PSA: 64.93
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A185650-500mg |
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine |
50862-59-4 | 500mg |
$ 280.00 | 2022-05-31 | ||
| TRC | A185650-1000mg |
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine |
50862-59-4 | 1g |
$ 465.00 | 2022-05-31 | ||
| TRC | A185650-5000mg |
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine |
50862-59-4 | 5g |
$ 1855.00 | 2022-05-31 | ||
| Fluorochem | 030016-1g |
2-(4-Amino-phenyl)-benzothiazol-6-ylamine |
50862-59-4 | 1g |
£224.00 | 2022-03-01 | ||
| abcr | AB529425-500 mg |
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine; . |
50862-59-4 | 500MG |
€195.40 | 2023-02-17 | ||
| abcr | AB529425-1 g |
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine; . |
50862-59-4 | 1g |
€239.00 | 2023-04-17 | ||
| abcr | AB529425-5 g |
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine; . |
50862-59-4 | 5g |
€656.50 | 2023-04-17 | ||
| abcr | AB529425-10 g |
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine; . |
50862-59-4 | 10g |
€1,074.00 | 2023-04-17 | ||
| Chemenu | CM521313-1g |
2-(4-Aminophenyl)benzo[d]thiazol-6-amine |
50862-59-4 | 97% | 1g |
$267 | 2024-07-16 | |
| abcr | AB529425-500mg |
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine; . |
50862-59-4 | 500mg |
€205.00 | 2025-04-18 |
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine Suppliers
2-(4-Aminophenyl)-1,3-benzothiazol-6-amine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-(4-Aminophenyl)-1,3-benzothiazol-6-amine
6-Benzothiazolamine, 2-(4-Aminophenyl) - A Comprehensive Overview
6-Benzothiazolamine, 2-(4-aminophenyl), also identified by the CAS number 50862-59-4, is a compound of significant interest in various scientific and industrial applications. This compound belongs to the class of benzothiazole derivatives, which have been extensively studied for their unique chemical properties and potential applications in fields such as materials science, pharmaceuticals, and electronics. The structure of 6-benzothiazolamine, 2-(4-aminophenyl) consists of a benzothiazole ring system with an amino group attached at the 6-position and a phenyl ring substituted with an amino group at the para position. This combination of functional groups imparts versatile reactivity and makes it a valuable building block in organic synthesis.
The synthesis of 6-benzothiazolamine, 2-(4-aminophenyl) typically involves multi-step organic reactions, often starting from readily available aromatic amines and thioamide precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, significantly improving the yield and purity of the compound. These developments underscore the importance of sustainable practices in modern chemical synthesis.
One of the most promising applications of 6-benzothiazolamine, 2-(4-aminophenyl) lies in its use as a precursor for advanced materials. The compound's ability to form stable coordination complexes with metal ions has been leveraged in the development of novel metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit exceptional porosity and selectivity, making them ideal candidates for gas storage, catalysis, and sensing applications. Recent studies have demonstrated that incorporating 6-benzothiazolamine, 2-(4-aminophenyl) into MOFs can enhance their thermal stability and mechanical robustness, which are critical for industrial-scale applications.
In the pharmaceutical industry, 6-benzothiazolamine, 2-(4-aminophenyl) has shown potential as a lead compound for drug discovery. Its structural versatility allows for the design of molecules with specific biological activities. For example, researchers have explored its derivatives as inhibitors of enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to interact with biomolecules through hydrogen bonding and π-π interactions makes it a valuable scaffold for medicinal chemists.
The electronic properties of 6-benzothiazolamine, 2-(4-aminophenyl) also make it an attractive candidate for optoelectronic devices. Its conjugated π-system enables efficient charge transport, which is essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent studies have focused on optimizing its electronic characteristics through functionalization with electron-donating or withdrawing groups. These efforts aim to improve device performance while maintaining stability under operational conditions.
From a safety perspective, 6-benzothiazolamine, 2-(4-aminophenyl) should be handled with care due to its potential reactivity under certain conditions. Proper storage in inert atmospheres and controlled environments is recommended to prevent degradation or unwanted side reactions. Additionally, adherence to standard laboratory safety protocols is essential when working with this compound to ensure safe handling and disposal.
In conclusion, 6-benzothiazolamine, 2-(4-aminophenyl) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure and reactivity continue to drive innovative research aimed at unlocking its full potential. As advancements in synthetic methods and material science progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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